

Application Notes and Protocols: Synthesis of Fosamprenavir Derivatives for Research

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Compound of Interest

Compound Name: Fosamprenavir

Cat. No.: B15605565

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Introduction

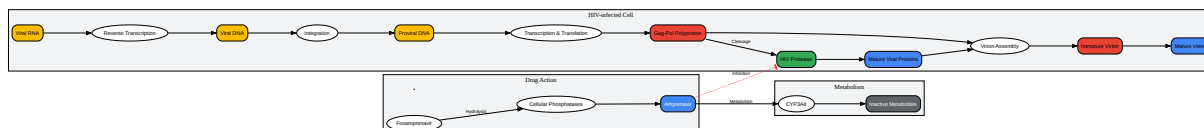
Fosamprenavir, a phosphate ester prodrug of the HIV-1 protease inhibitor amprenavir, represents a significant advancement in antiretroviral therapy. Its improved solubility and bioavailability over amprenavir lead to a reduced pill burden for patients. The development of **fosamprenavir** from amprenavir is a classic example of a successful prodrug strategy, where a phosphate group is added to the parent drug, which is then cleaved in the body by alkaline phosphatases to release the active amprenavir. This document provides detailed application notes and protocols for the synthesis of **fosamprenavir** and its derivatives, aimed at facilitating research into novel HIV-1 protease inhibitors.

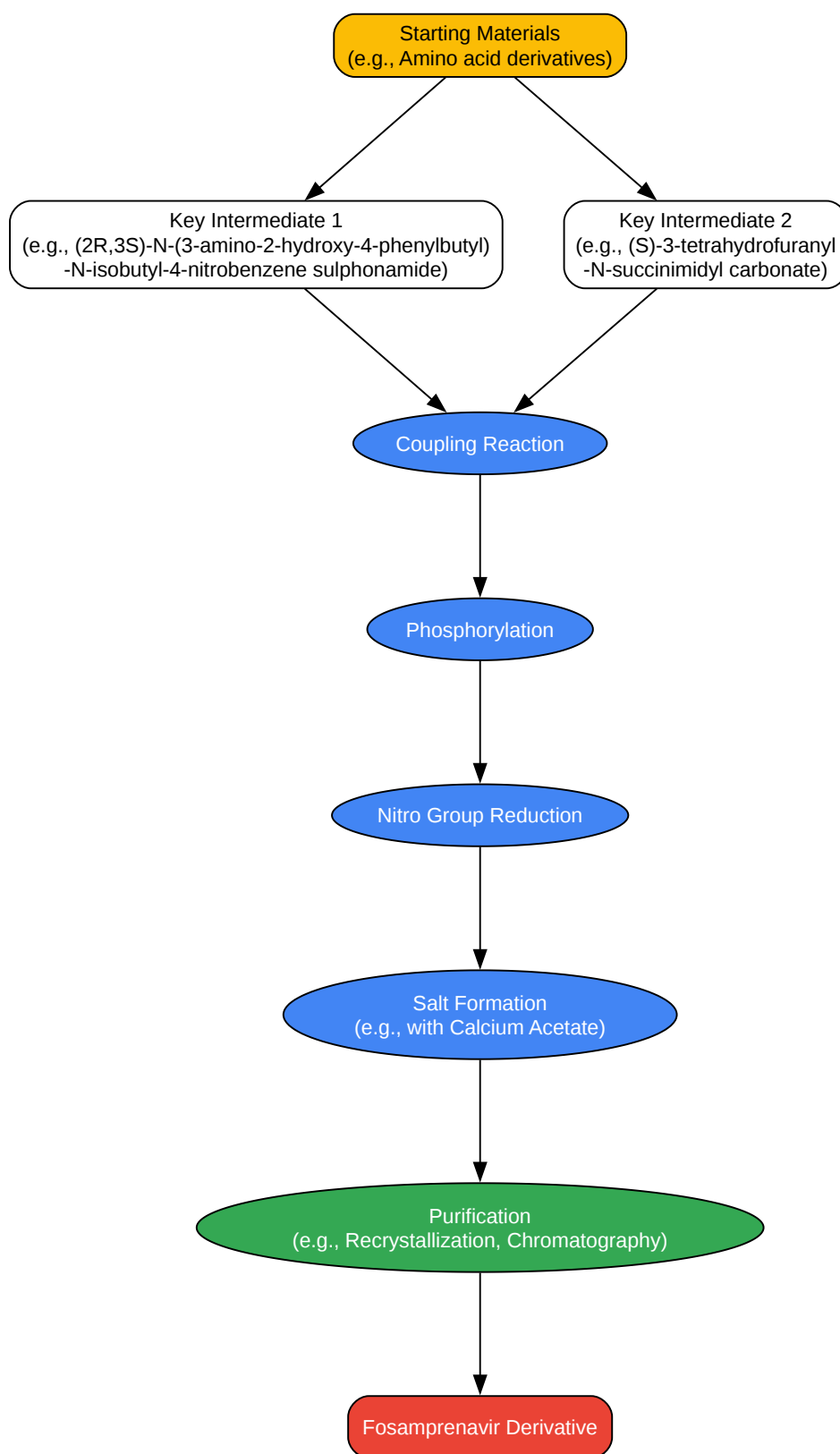
Fosamprenavir is chemically known as (3S)-tetrahydrofuran-3-yl (1S,2R)-3-[(2S)-2-[(1S,2R)-2-aminobenzyl]-2-(phosphonooxy)propyl]carbamate monocalcium salt. The active form, amprenavir, is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of infectious virions. By binding to the active site of the protease, amprenavir prevents the cleavage of viral Gag and Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.

Signaling Pathway and Mechanism of Action

The primary target of amprenavir is the HIV-1 protease. The binding of amprenavir to the active site of the enzyme is a critical interaction that blocks its function. The metabolism of amprenavir

is primarily carried out by the cytochrome P450 enzyme CYP3A4 in the liver.





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